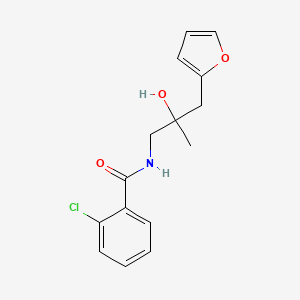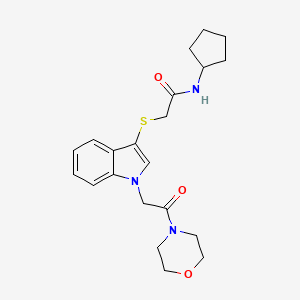![molecular formula C16H13F3N2O5S B2646338 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338395-91-8](/img/structure/B2646338.png)
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate” is a chemical compound . It has a molecular weight of 402.3450296 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 124 - 126 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in studies concerning the synthesis and structural analysis of related chemical entities. For example, reactions of similar sulfur-containing compounds with nitrogen-containing binucleophilic agents have led to the formation of pyridazin-3(2H)-one derivatives, which have been characterized by X-ray crystallography (Kosolapova et al., 2013). Such research highlights the compound's relevance in the development of new chemical entities with potential applications in various fields of chemistry.
Applications in Heterocyclic Chemistry
- Research on related heterocyclic compounds has shown the potential of these chemicals in the synthesis of novel ligands and complexes with metal ions like platinum(II) and palladium(II), indicating their significance in materials science and catalysis (Budzisz et al., 2004).
Potential Biological Activities
- Some derivatives of the compound have been synthesized and evaluated for their herbicidal activities, showcasing the potential of these molecules in agricultural science. For instance, novel pyridazine derivatives have exhibited excellent herbicidal activities at low doses, underlining the chemical's importance in the development of new herbicides (Xu et al., 2012).
Antibacterial Properties
- Further studies on related compounds have explored their antibacterial properties, suggesting the utility of these molecules in the discovery and development of new antibacterial agents. For example, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown high activities against certain bacterial strains, demonstrating the compound's potential in medicinal chemistry (Azab et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O5S/c1-25-13(23)8-27-11-7-12(22)21(20-14(11)15(24)26-2)10-5-3-4-9(6-10)16(17,18)19/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDAHJDBMUKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=O)N(N=C1C(=O)OC)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)



![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)



![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

